molecular formula C15H22O3Si B15064040 (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol

(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol

Cat. No.: B15064040
M. Wt: 278.42 g/mol
InChI Key: QJICIFPDGAFBQY-UHFFFAOYSA-N
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Description

(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom, which is commonly used in organic synthesis to protect hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyphenyl ketones or the palladium-catalyzed coupling of 2-halophenols with alkynes.

    Introduction of TBDMS Group: The hydroxyl group on the benzofuran ring is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.

    Methanol Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride) to yield the free hydroxyl compound.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF, HCl (Hydrochloric acid)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Free hydroxyl compounds

Scientific Research Applications

(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. The TBDMS group provides protection for hydroxyl groups during multi-step synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The TBDMS group can be selectively removed to reveal the active hydroxyl group, which can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (7-Hydroxybenzofuran-5-yl)methanol: Lacks the TBDMS protecting group, making it more reactive.

    (7-Methoxybenzofuran-5-yl)methanol: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.

    (7-Acetoxybenzofuran-5-yl)methanol: Features an acetoxy group, which can be hydrolyzed to yield the free hydroxyl compound.

Uniqueness

(7-((tert-Butyldimethylsilyl)oxy)benzofuran-5-yl)methanol is unique due to the presence of the TBDMS protecting group, which provides stability and selectivity in synthetic applications. This allows for precise control over reaction conditions and the ability to perform multi-step syntheses without unwanted side reactions.

Properties

Molecular Formula

C15H22O3Si

Molecular Weight

278.42 g/mol

IUPAC Name

[7-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-5-yl]methanol

InChI

InChI=1S/C15H22O3Si/c1-15(2,3)19(4,5)18-13-9-11(10-16)8-12-6-7-17-14(12)13/h6-9,16H,10H2,1-5H3

InChI Key

QJICIFPDGAFBQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)CO)C=CO2

Origin of Product

United States

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